REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([N:7]([C:14]2[CH:19]=[CH:18][C:17](Br)=[CH:16][CH:15]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.O1CCCC1.[Li]CCCC.CCCCCC.[B:37](OC(C)C)([O:42]C(C)C)[O:38]C(C)C>O>[BH:37]([OH:42])[OH:38].[C:14]1([N:7]([C:4]2[CH:3]=[CH:2][CH:1]=[CH:6][CH:5]=2)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1.[BH:37]([OH:42])[OH:38] |f:2.3,6.7|
|
Name
|
|
Quantity
|
246 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)Br
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
n-BuLi hexane
|
Quantity
|
570 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC.CCCCCC
|
Name
|
|
Quantity
|
429 g
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Then, reaction overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
EXTRACTION
|
Details
|
after that, the mixture was extracted
|
Type
|
CUSTOM
|
Details
|
the liquid was separated
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
CUSTOM
|
Details
|
recrystallized
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
B(O)O.C1(=CC=CC=C1)N(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 160 g | |
YIELD: CALCULATEDPERCENTYIELD | 460.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |